Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
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Overview
Description
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.2829 g/mol . This compound is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group and a methoxyethoxy group. It is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- typically involves the reaction of 3-amino-4-(2-methoxyethoxy)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance solubility and bioavailability. The amide group can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(4-methoxyphenyl)-: Similar structure but lacks the amino group and methoxyethoxy substitution.
Propanamide, N-(4-methoxyphenyl)-3-chloro-: Contains a chloro group instead of the amino group.
Propanamide, N-(4-methoxyphenyl)-2-methyl-: Contains a methyl group instead of the amino group
Uniqueness
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is unique due to the presence of both an amino group and a methoxyethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
71230-65-4 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[3-amino-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H18N2O3/c1-3-12(15)14-9-4-5-11(10(13)8-9)17-7-6-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
ZYKLZWBYDIJLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCCOC)N |
Origin of Product |
United States |
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